Product packaging for Lantus Solostar(Cat. No.:)

Lantus Solostar

Cat. No.: B13397400
M. Wt: 6063 g/mol
InChI Key: COCFEDIXXNGUNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lantus SoloStar is a pre-filled pen delivery system containing insulin glargine, a recombinant human insulin analog widely utilized in diabetes research . The active substance, insulin glargine, is a long-acting basal insulin produced using recombinant DNA technology . Its mechanism of action is characterized by a slow, prolonged release due to its unique physicochemical properties; the solution is formulated at an acidic pH where it is fully soluble, and upon subcutaneous injection, it forms microprecipitates at physiological pH that gradually release small amounts of soluble insulin glargine, providing a steady, peakless activity profile over approximately 24 hours . This makes it an invaluable tool for studying sustained glycemic control, mechanisms of basal insulin replacement, and long-term metabolic regulation in experimental models. Each this compound pen contains a 3 mL solution with a concentration of 100 units/mL (equivalent to 3.64 mg/mL) . The product is presented as a clear, colorless solution and must not be diluted or mixed with any other insulin or solution, as this can alter its time/action profile and cause precipitation . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C267H404N72O78S6 B13397400 Lantus Solostar

Properties

Molecular Formula

C267H404N72O78S6

Molecular Weight

6063 g/mol

IUPAC Name

4-[[2-[[88-[[5-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[2-[[2-[[5-amino-2-[[4-amino-2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-butan-2-yl-24,56-bis(2-carboxyethyl)-47-(carboxymethylcarbamoyl)-83-(1-hydroxyethyl)-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[1-[[2-[[1-[[1-[[1-[[1-[2-[[6-amino-1-[[1-[[5-carbamimidamido-1-[(4-carbamimidamido-1-carboxybutyl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C267H404N72O78S6/c1-29-137(23)212(330-199(355)109-269)260(412)334-211(136(21)22)256(408)305-166(79-86-206(365)366)226(378)298-163(75-82-196(273)352)230(382)326-190-122-421-422-123-191-251(403)322-185(117-341)249(401)312-170(94-129(7)8)234(386)313-176(101-146-57-65-152(346)66-58-146)237(389)299-161(73-80-194(271)350)227(379)308-169(93-128(5)6)232(384)301-165(78-85-205(363)364)229(381)320-182(107-197(274)353)244(396)316-178(103-148-61-69-154(348)70-62-148)240(392)325-188(222(374)290-115-207(367)368)120-418-420-121-189(221(373)288-112-200(356)294-160(76-83-203(359)360)225(377)297-157(53-42-88-284-265(276)277)219(371)287-113-201(357)295-174(99-144-48-36-32-37-49-144)236(388)315-175(100-145-50-38-33-39-51-145)239(391)317-179(104-149-63-71-155(349)72-64-149)247(399)338-216(142(28)345)263(415)339-91-45-56-193(339)254(406)302-158(52-40-41-87-268)231(383)336-214(140(26)343)261(413)303-159(54-43-89-285-266(278)279)224(376)306-167(264(416)417)55-44-90-286-267(280)281)328-258(410)210(135(19)20)333-245(397)172(96-131(11)12)310-238(390)177(102-147-59-67-153(347)68-60-147)314-233(385)168(92-127(3)4)307-217(369)139(25)293-223(375)164(77-84-204(361)362)304-255(407)209(134(17)18)332-246(398)173(97-132(13)14)311-242(394)181(106-151-111-283-126-292-151)319-248(400)184(116-340)296-202(358)114-289-220(372)187(119-419-423-124-192(327-252(190)404)253(405)337-215(141(27)344)262(414)323-186(118-342)250(402)335-213(138(24)30-2)259(411)329-191)324-235(387)171(95-130(9)10)309-241(393)180(105-150-110-282-125-291-150)318-228(380)162(74-81-195(272)351)300-243(395)183(108-198(275)354)321-257(409)208(133(15)16)331-218(370)156(270)98-143-46-34-31-35-47-143/h31-39,46-51,57-72,110-111,125-142,156-193,208-216,340-349H,29-30,40-45,52-56,73-109,112-124,268-270H2,1-28H3,(H2,271,350)(H2,272,351)(H2,273,352)(H2,274,353)(H2,275,354)(H,282,291)(H,283,292)(H,287,371)(H,288,373)(H,289,372)(H,290,374)(H,293,375)(H,294,356)(H,295,357)(H,296,358)(H,297,377)(H,298,378)(H,299,389)(H,300,395)(H,301,384)(H,302,406)(H,303,413)(H,304,407)(H,305,408)(H,306,376)(H,307,369)(H,308,379)(H,309,393)(H,310,390)(H,311,394)(H,312,401)(H,313,386)(H,314,385)(H,315,388)(H,316,396)(H,317,391)(H,318,380)(H,319,400)(H,320,381)(H,321,409)(H,322,403)(H,323,414)(H,324,387)(H,325,392)(H,326,382)(H,327,404)(H,328,410)(H,329,411)(H,330,355)(H,331,370)(H,332,398)(H,333,397)(H,334,412)(H,335,402)(H,336,383)(H,337,405)(H,338,399)(H,359,360)(H,361,362)(H,363,364)(H,365,366)(H,367,368)(H,416,417)(H4,276,277,284)(H4,278,279,285)(H4,280,281,286)

InChI Key

COCFEDIXXNGUNL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NCC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN

Origin of Product

United States

Molecular Architecture and Engineering of Insulin Glargine

Amino Acid Sequence Modifications and Their Rationale

The unique pharmacokinetic properties of insulin (B600854) glargine stem from specific alterations to the amino acid sequence of human insulin. wikipedia.orgresearchgate.net These modifications were engineered to alter the isoelectric point and solubility of the molecule at physiological pH. wikipedia.orgplos.org

In insulin glargine, the asparagine residue at position A21 of the A-chain is replaced with a glycine (B1666218) residue. wikipedia.orgresearchgate.netrssdi.inresearchgate.net This substitution serves a crucial purpose: it prevents the deamidation of the asparagine, a chemical degradation that is more likely to occur in the acidic formulation of insulin glargine. wikipedia.orgnih.gov This modification enhances the stability of the molecule and contributes to its extended duration of action. researchgate.netresearchgate.net

The C-terminus of the B-chain of human insulin is extended by the addition of two arginine residues at positions B31 and B32. wikipedia.orgresearchgate.netrssdi.inresearchgate.net These positively charged amino acids are fundamental to the altered physicochemical properties of insulin glargine. plos.orgjmb.or.kr This modification is the primary reason for the shift in the isoelectric point of the molecule. wikipedia.orgresearchgate.netnih.gov

Physicochemical Consequences of Structural Engineering

The targeted amino acid modifications result in significant changes to the physicochemical properties of insulin glargine, which are central to its long-acting profile.

The addition of the two arginine residues at the end of the B-chain shifts the isoelectric point (pI) of insulin glargine from approximately 5.4 in human insulin to a more neutral pH of 6.7. wikipedia.orgrssdi.innih.govjmb.or.kr This alteration is a key feature of its design. nih.govvin.com

Due to the shift in its isoelectric point, insulin glargine exhibits a unique pH-dependent solubility profile. rssdi.innih.gov It is completely soluble in the acidic solution (pH 4.0) in which it is formulated for injection. europa.eudrugbank.comsanofi.usfda.gov However, upon subcutaneous injection into the neutral physiological pH (approximately 7.4) of the subcutaneous tissue, the acidic solution is neutralized. wikipedia.orgeuropa.eusanofi.usfda.govnih.gov This change in pH causes the insulin glargine to become less soluble and form microprecipitates. researchgate.neteuropa.eusanofi.usfda.govnih.gov From this subcutaneous depot, small amounts of insulin glargine are slowly and continuously released into the bloodstream, resulting in a relatively constant concentration over 24 hours with no pronounced peak. researchgate.netdrugbank.comsanofi.usfda.govnih.gov

Recombinant DNA Technology in Production (e.g., Escherichia coli K12)

Insulin glargine is manufactured using recombinant DNA technology. researchgate.netrssdi.ineuropa.eudrugbank.comnih.govproteopedia.org A non-pathogenic laboratory strain of Escherichia coli (K12) is commonly used as the production organism. europa.eudrugbank.comsanofi.usnih.govmedicines.org.ukeuropa.eu This process involves inserting the gene for the modified insulin precursor into the bacteria, which then produce the protein. uthm.edu.my The precursor is then enzymatically converted and purified to yield the final insulin glargine product. jmb.or.krnih.gov

Interactive Data Tables

Table 1: Amino Acid Modifications in Insulin Glargine

Modification Location Original Amino Acid Substituted/Added Amino Acid(s) Rationale
Substitution A-Chain, Position A21 Asparagine Glycine Prevents deamidation and increases stability in acidic solution. wikipedia.orgresearchgate.netnih.gov

Table 2: Physicochemical Properties of Human Insulin vs. Insulin Glargine

Property Human Insulin Insulin Glargine Consequence of Change
Isoelectric Point (pI) ~5.4 wikipedia.orgrssdi.innih.gov ~6.7 wikipedia.orgrssdi.innih.govjmb.or.kr Altered solubility profile. rssdi.innih.gov
Solubility at pH 4.0 Lower Completely Soluble europa.eudrugbank.comsanofi.usfda.gov Allows for a clear solution for injection. rssdi.in

Table 3: Compound Names Mentioned

Compound Name
Insulin glargine
Lantus SoloStar
Glycine
Asparagine
Arginine

Biophysical Characterization and Solution Behavior of Insulin Glargine

Oligomerization States and Supramolecular Assembly

The solution behavior of insulin (B600854) glargine is dominated by its propensity to self-assemble into various oligomeric states, a process fundamental to its extended duration of action. nih.govnih.gov This self-assembly is a dynamic equilibrium involving monomers, dimers, and hexamers. nih.gov

Hexameric Conformation in Acidic Solution

In its acidic formulation (pH 4), insulin glargine is completely soluble. fda.govmedicines.org.uk Under these conditions, in the presence of zinc ions, insulin glargine primarily exists in a hexameric conformation. researchgate.netsci-hub.se This hexamer is a complex of six insulin glargine molecules, stabilized by the coordination of two zinc ions. sci-hub.se The acidic environment protonates the histidine residues at position B10, which would otherwise coordinate with zinc at neutral pH, thus preventing the formation of protective zinc-stabilized hexamers that are characteristic of other insulin types. biorxiv.org However, the formulation of Lantus includes zinc, which facilitates the formation of these hexamers even at an acidic pH. fda.gov The hexameric structure serves as a stable, inactive storage form of the insulin analog. biorxiv.org

Dissociation Dynamics (Hexamer to Monomer)

Upon subcutaneous injection, the acidic solution is neutralized by the physiological pH of the surrounding tissue. medicines.org.uk This change in pH causes the insulin glargine to precipitate, forming microprecipitates. fda.govmedicines.org.uk From these microprecipitates, the insulin glargine hexamers slowly dissociate. biorxiv.org The dissociation process is a stepwise cascade, beginning with the breakdown of the hexamer into dimers. researchgate.net These dimers then further dissociate into the biologically active monomeric form. nih.govbiorxiv.org This gradual dissociation from the hexameric state to the monomeric state is the rate-limiting step that governs the slow and sustained release of active insulin glargine into the bloodstream, providing a peakless and prolonged therapeutic effect. nih.govmedicines.org.uk The entire process, from hexamer to monomer, involves transient intermediates, including an expanded hexamer and an unstable tetramer. nih.gov

Advanced Spectroscopic and Scattering Techniques for Structural Analysis

A variety of sophisticated analytical techniques are employed to elucidate the complex structural features and solution behavior of insulin glargine.

Circular Dichroism (CD) Spectroscopy for Secondary Structure

Circular dichroism (CD) spectroscopy is a powerful tool for assessing the secondary structure of proteins like insulin glargine. The far-UV CD spectra of insulin glargine typically exhibit two characteristic negative peaks around 208 nm and 222 nm, which are indicative of a protein rich in α-helical content. nih.gov Studies comparing insulin glargine with human insulin and other analogs have used CD spectroscopy to confirm that the secondary structure is largely preserved despite the amino acid modifications. nih.govresearchgate.net Any significant alterations in the CD spectrum would suggest a change in the protein's folding pattern, which could impact its biological activity. rsc.orgrsc.org

Table 1: Characteristic Far-UV CD Spectral Features of Insulin Glargine

Wavelength (nm) Ellipticity Structural Implication
~222 Negative α-helix content
~208 Negative α-helix and random coil content

This table is for illustrative purposes and actual values may vary based on experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Higher Order Structure and Local Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into the higher-order structure (HOS), oligomerization, and local dynamics of insulin glargine in solution. nih.govdoaj.orgosti.gov 1D and 2D NMR techniques can reveal information about the chemical environment of individual atoms within the protein, allowing for the characterization of its three-dimensional structure and intermolecular interactions. nih.govrcsb.org For instance, 2D ¹H-¹³C HSQC spectral comparisons have been used to establish similarity metrics between different insulin glargine products. nih.govdoaj.org NMR studies have been instrumental in demonstrating the heterogeneity and exchange dynamics within insulin glargine formulations, confirming the presence of different oligomeric states. nih.govdoaj.orgosti.gov High-resolution NMR has also been utilized to study the atomic contacts and residue-specific interactions that contribute to the stability of the native structure and its reduced aggregation propensity compared to human insulin. rcsb.org

Table 2: Representative NMR Similarity Metrics for Insulin Glargine Drug Products

Parameter Value Significance
¹H Chemical Shift Difference (Δδ) 4 ppb Indicates similar chemical environments of protons.
¹³C Chemical Shift Difference (Δδ) 15 ppb Indicates similar chemical environments of carbon atoms.
Equivalent Peak Height 98% Demonstrates similar distribution of higher-order structures.

Data sourced from studies comparing different insulin glargine drug products. nih.govdoaj.org

Dynamic Light Scattering (DLS) for Particle Size and Aggregation

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles in a solution, making it well-suited for studying the oligomerization and aggregation of insulin glargine. eventscribe.netresearchgate.net DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. From this, the diffusion coefficient can be calculated, which is then used to determine the hydrodynamic radius of the particles. Studies have employed DLS to monitor changes in the particle size of insulin glargine under various stress conditions, providing valuable information on the formation of larger aggregates. eventscribe.net While DLS is sensitive to the presence of larger species, it can be complemented by other techniques like DOSY-NMR for a more comprehensive understanding of the distribution of smaller oligomers such as dimers and hexamers. researchgate.net Research has shown that at physiological pH, insulin glargine is prone to aggregation, forming compact structures with radii of hundreds of nanometers. researchgate.netnih.gov

Table 3: Illustrative DLS Data for Insulin Glargine Under Stress Conditions

Condition Observation Interpretation
Incubation at 37°C Significant change in particle size over time. Indicates potential aggregation and instability.
Incubation at 50°C Rapid and significant increase in particle size. Suggests accelerated degradation and aggregation.

This table is based on findings from stress stability studies of insulin glargine. eventscribe.net

Analytical Ultracentrifugation (AUC) (Sedimentation Velocity and Equilibrium)

Analytical ultracentrifugation (AUC) is a powerful technique for studying the size, shape, and association state of macromolecules in solution. Both sedimentation velocity (SV) and sedimentation equilibrium (SE) experiments have been employed to characterize insulin glargine.

Sedimentation Equilibrium (SE): SE experiments determine the molar mass of macromolecules by analyzing their distribution at equilibrium in a centrifugal field. These studies complement SV data by providing weight-averaged molar masses. For insulin glargine, SE analysis has been part of comprehensive characterizations of various insulin analogs. nih.govnih.govplos.org While detailed SE-specific results for glargine are often presented within broader studies, the technique confirms the oligomeric states observed in SV experiments. For instance, a comprehensive study characterizing nine different insulins utilized both SV and SE to determine their molar mass and sedimentation coefficient distributions. nih.govnih.govplos.org

Table 1: Hydrodynamic Parameters of Insulin Analogs from AUC This table presents a selection of hydrodynamic parameters for slow-acting insulin analogs as determined by Analytical Ultracentrifugation (AUC). Data is sourced from a comprehensive comparative study.

Insulin AnalogPrimary Oligomeric State(s) ObservedSedimentation Coefficient (s20,w)Reference
GlargineDimer, Hexamer~1.6-2.0 S (Dimer), ~3.3 S (Hexamer) nih.govplos.orgplos.orgresearchgate.net
DetemirMulti-hexameric systemNot specified nih.govnih.gov
DegludecDodecamer (Di-hexamer)~4.6 S nih.govresearchgate.netnih.gov

Fluorescence Quantum Yield (FQY) and X-ray Scattering

Fluorescence Quantum Yield (FQY): FQY is a measure of the efficiency of the fluorescence process. Intrinsic protein fluorescence, primarily from tryptophan and tyrosine residues, is sensitive to the local environment of these amino acids and can therefore report on protein conformation and aggregation. Studies have utilized intrinsic fluorescence to compare the higher-order structure of insulin glargine biosimilars with the reference product, Lantus®. plos.orgresearchgate.net By exciting the samples at 278 nm and scanning the emission from 300 to 400 nm, researchers found that the spectral profiles were consistent, indicating structurally identical tertiary structures between the preparations. plos.orgresearchgate.net

X-ray Scattering: Small-angle X-ray scattering (SAXS) provides information about the size and shape of macromolecules in solution. SAXS studies on insulin glargine in its formulation have been crucial for understanding its oligomeric state. embl-hamburg.de Comparative analysis of insulin glargine (in Lantus®) revealed a scattering profile consistent with a stable hexamer-dimer equilibrium. embl-hamburg.de The SAXS data for insulin glargine showed a negative curvature at low scattering angles, which is indicative of repulsive intermolecular interactions. embl-hamburg.de Furthermore, high-resolution X-ray diffraction has determined the solid-state structure of insulin glargine to a resolution of 1.66 Ångstroms, revealing the precise atomic arrangement resulting from its amino acid modifications. proteopedia.org

Conformational Stability and Perturbation Analysis

The conformational stability of insulin glargine is a critical quality attribute that influences its function and shelf-life. This stability has been assessed through various biophysical methods and under different stress conditions (perturbation analysis).

Aggregation Pathways and Inhibition Strategies for Insulin Glargine

Mechanisms of Protein Aggregation at Physiological pH

The therapeutic principle of insulin (B600854) glargine relies on its altered solubility profile at physiological pH compared to its formulation pH. While soluble in its acidic formulation (pH 4.0), it becomes less soluble and precipitates upon injection into the neutral pH (approximately 7.4) of the subcutaneous tissue. jmb.or.krresearchgate.netdrugbank.comwikipedia.orgkoreascience.krfda.goveuropa.eurssdi.in This precipitation is a key feature of its long-acting nature.

Formation of Microprecipitates and Compact Structures

Upon subcutaneous injection, the acidic solution of insulin glargine is neutralized, leading to the formation of microprecipitates. researchgate.netdrugbank.comfda.govdiabetesinfo.org.nz These microprecipitates are not simple amorphous aggregates but rather compact structures with radii of hundreds of nanometers. researchgate.net The formation of these higher-order aggregates at the injection site creates a depot from which insulin glargine is slowly released into the bloodstream. researchgate.netwikipedia.orgresearchgate.net This slow dissolution and absorption of the insulin from the microprecipitates results in a relatively constant concentration over an extended period. drugbank.comfda.gov The physical structure of the insulin hexamer, stabilized by zinc ions, also influences the precipitation mechanism and the kinetics of its dissolution. jmb.or.krkoreascience.kr

Isoelectric Precipitation as a Design Principle

The design of insulin glargine leverages the principle of isoelectric precipitation. nih.govresearchgate.netresearchgate.net By modifying the amino acid sequence of human insulin, the isoelectric point (pI) is shifted from 5.4 to 6.7. jmb.or.krwikipedia.orgkoreascience.krrssdi.in This was achieved by replacing the asparagine at position A21 with glycine (B1666218) and adding two arginine residues to the C-terminus of the B-chain. jmb.or.krwikipedia.orgeuropa.eudiabetesinfo.org.nzmdpi.comfda.gov At the physiological pH of subcutaneous tissue (around 7.4), which is close to the new isoelectric point, the molecule has minimal net charge, leading to reduced solubility and precipitation. jmb.or.krwikipedia.orgkoreascience.krrssdi.inresearchgate.net This engineered shift in the isoelectric point is a fundamental design feature that dictates its slow-release profile. jmb.or.krnih.govresearchgate.net

Aggregation Kinetics and Comparative Studies

The rate at which insulin glargine aggregates and the comparison of this rate with other insulin analogs are important for understanding its pharmacokinetic profile and stability.

Comparative Aggregation Rates with Other Insulin Analogs

Studies comparing the aggregation of insulin glargine with other insulin analogs have shown that its aggregation kinetics are distinct. Research indicates that insulin glargine aggregates at a slower rate than both human and bovine insulin. acs.org This slower fibrillation is attributed to its specific amino acid modifications. tandfonline.com For instance, the addition of two arginine residues at the C-terminus of the B-chain is thought to inhibit the aggregation process. tandfonline.com In contrast, rapid-acting analogs like insulin lispro also show slower fibrillation rates compared to human insulin, but this is due to a different modification that destabilizes dimer formation. tandfonline.com

Comparative Aggregation Characteristics of Insulin Analogs

Insulin AnalogKey Modification(s)Effect on AggregationPrimary Aggregation State at Physiological pH
Insulin GlargineAsnA21→Gly, +ArgB31, +ArgB32Slower aggregation than human insulin acs.orgMicroprecipitates/Compact Structures researchgate.netresearchgate.net
Insulin LisproProB28↔LysB29Slower fibrillation due to destabilized dimers tandfonline.comPredominantly monomeric researchgate.net
Human InsulinWild-typeForms fibrils acs.orgHexameric in formulation, dissociates to monomers nih.gov

Molecular Determinants of Aggregation Propensity

The tendency of insulin glargine to aggregate is determined by specific features at the molecular level, particularly the amino acid sequence.

Influence of Amino Acid Residues on Protein-Protein Interactions

The amino acid substitutions in insulin glargine directly influence its protein-protein interactions and, consequently, its aggregation propensity. The substitution of asparagine at position A21 with glycine is crucial as this position is involved in the contacts between dimers. tandfonline.com The addition of two positively charged arginine residues at the C-terminus of the B-chain (ArgB31 and ArgB32) is a key modification. jmb.or.krresearchgate.netresearchgate.net These residues are believed to strengthen a salt bridge involving ArgB31, LysB29, and GluA4, which enhances the stability of the native structure. acs.org This increased stability reduces thermal distortion and the fluctuation of the terminal residues, thereby retarding the tertiary collapse necessary for oligomerization and subsequent fibril formation. acs.orgresearchgate.net This structural stabilization at the molecular level is a primary reason for the reduced aggregation propensity of insulin glargine compared to human insulin. researchgate.net

Role of Excipients in Mitigating Aggregation

Excipients are inactive ingredients included in pharmaceutical formulations to aid in the manufacturing process, protect, support, or enhance stability, or for bioavailability or patient acceptability. In insulin glargine formulations like Lantus Solostar, excipients play a crucial role in preventing aggregation and maintaining the stability of the product. nih.govrdd.edu.iqresearchgate.net

Common excipients found in this compound and their roles in mitigating aggregation are detailed below:

ExcipientFunction in Mitigating Aggregation
Zinc Chloride Zinc ions promote the self-association of insulin monomers into dimers and subsequently into hexamers. nih.govrdd.edu.iq This hexameric structure is more stable and less prone to aggregation than the monomeric or dimeric forms. nih.govresearchgate.net The presence of zinc is a key strategy to stabilize insulin glargine in its vial. nih.gov
Metacresol (m-cresol) Metacresol acts as a preservative to prevent microbial growth. rdd.edu.iqijbcp.com Additionally, it stabilizes the insulin hexamer by binding to specific sites on the complex, further reducing the propensity for aggregation. nih.govresearchgate.netresearchgate.net
Glycerol Glycerol is included as an isotonicity agent. google.com By maintaining the appropriate osmotic pressure, it helps to prevent physical instability of the insulin molecule that could lead to aggregation.
Polysorbate 20 (in some formulations) This non-ionic surfactant can be included to prevent aggregation at interfaces, such as the air-water interface within the vial or syringe. It works by competitively adsorbing to these surfaces, thereby preventing the insulin molecules from unfolding and aggregating. lcms.czgoogle.com

Amyloid Fibril Formation and Structural Characterization

Under certain conditions, such as changes in pH, elevated temperature, or mechanical agitation, insulin glargine can aggregate to form insoluble amyloid fibrils. acs.orgpnas.org This process is a concern as it can reduce the bioavailability and efficacy of the insulin. nih.govresearchgate.net The formation of these fibrils is a nucleation-dependent process, involving the initial formation of a nucleus from partially unfolded insulin monomers, which then elongates to form mature fibrils. acs.org

Studies have shown that insulin glargine preparations have a propensity to form fibril-type amyloids. rsc.org Transmission electron microscopy has revealed that these fibrils are typically several micrometers long with a width of 10–15 nm. rsc.org The core of these fibrils consists of a cross-β sheet structure, where the β-strands run perpendicular to the fibril axis. nih.gov

Identification of Amyloidogenic Core Regions

Identifying the specific regions of the insulin glargine molecule that are prone to aggregation is crucial for developing strategies to inhibit this process. Research using techniques like limited proteolysis and mass spectrometry has been employed to pinpoint these amyloidogenic core regions. acs.orgnih.gov

Studies have indicated that, similar to human insulin, certain segments of both the A and B chains of insulin glargine are involved in forming the spine of the amyloid fibrils. acs.org For human insulin and its analogs, regions identified as forming the fibril spine include A8–A15, B12–B19, and B23–B25. acs.org The substitution of asparagine at position A21 with glycine in insulin glargine is intended to increase its stability; however, other regions remain susceptible to aggregation. nih.govresearchgate.net

Bioinformatic tools have also been used to predict amyloidogenic sequences. While predictions can vary between different algorithms, there is a general consensus on the presence of aggregation-prone regions in both insulin and its analogs. nih.govresearchgate.netacs.org

Rational Design of Aggregation Inhibitors

The understanding of insulin glargine's aggregation pathways and the identification of its amyloidogenic regions have paved the way for the rational design of inhibitors. The goal is to develop molecules that can specifically target and prevent the key steps in the fibrillation process. nih.govresearchgate.netmdpi.com

Approaches to inhibiting insulin aggregation include the use of small molecules, synthetic peptides, and natural compounds. nih.govacs.org These inhibitors can act through various mechanisms:

Stabilizing the Native State: Some inhibitors work by stabilizing the native hexameric or monomeric state of insulin, making it less likely to unfold and aggregate. nih.gov

Targeting Nucleation: Small molecules can interfere with the initial nucleation step, preventing the formation of the critical nucleus required for fibril growth. acs.org

Capping Fibril Ends: Certain molecules can bind to the ends of growing fibrils, thereby blocking further elongation.

Redirecting to Off-Pathway Aggregates: Some compounds can promote the formation of non-toxic, amorphous aggregates, diverting the insulin from the amyloid fibril pathway. mdpi.com

Table of Investigated Aggregation Inhibitors for Insulin:

Inhibitor ClassExample(s)Proposed Mechanism of Action
Small Molecules Betaine, Trehalose, M1, BPAD2Stabilize the native state, interfere with nucleation. acs.orgacs.orgnih.gov
Natural Compounds EGCG (from green tea), Resveratrol, Curcumin, TaurineInteract with insulin to prevent aggregation, can act as a bridge for association to less aggregation-prone forms. acs.orgnih.govacs.org
Peptide-Based Inhibitors LVEALYL (a fragment of the insulin B-chain), Ferrocene-conjugated peptides (Fc-FF, Fc-FY)Compete with insulin for binding to aggregation nuclei, can inhibit and disaggregate fibrils. nih.govacs.orgrsc.orgresearchgate.net
Cyclodextrins β-cyclodextrin, Sulfobutylether-β-cyclodextrin (SBE-β-CD)Encapsulate hydrophobic residues to prevent aggregation and improve stability. pharmaexcipients.comresearchgate.net

The development of effective aggregation inhibitors remains an active area of research, with the aim of improving the stability and shelf-life of insulin glargine formulations. nih.govresearchgate.net

Molecular Mechanism of Prolonged Action

The extended duration of action of insulin (B600854) glargine is a direct result of its specific molecular modifications and formulation. nih.gov Unlike native human insulin, insulin glargine is distinguished by two structural changes: the substitution of asparagine with glycine (B1666218) at position A21 of the A-chain, and the addition of two arginine residues to the C-terminus of the B-chain. fda.govproteopedia.org These modifications shift the isoelectric point of the insulin molecule from a pH of 5.4 to approximately 6.7. proteopedia.orgrssdi.in This shift is fundamental to its prolonged action, as it alters the molecule's solubility at physiological pH. proteopedia.orgeuropa.eu

The commercial formulation, Lantus SoloStar, is a clear, sterile aqueous solution with an acidic pH of approximately 4.0. europa.eufda.gov At this acidic pH, the insulin glargine is completely soluble. fda.govdrugbank.com The formulation also contains excipients such as zinc, m-cresol (B1676322), and glycerol, which contribute to the stability of the solution. fda.govsanofi.us Zinc, in particular, plays a role in promoting the formation of insulin hexamers, which are stabilized aggregates of six insulin molecules. europa.eujmb.or.kr

Subcutaneous Precipitation and Insulin Depot Formation

Upon subcutaneous injection, the acidic insulin glargine solution is exposed to the neutral physiological pH of the subcutaneous tissue (approximately 7.4). fda.govdrugbank.com This neutralization of the acidic solution causes the insulin glargine to exceed its isoelectric point, leading to a rapid decrease in its solubility. rssdi.ineuropa.eufda.gov Consequently, the insulin glargine precipitates out of the solution, forming stable microprecipitates. fda.govdrugbank.comresearchgate.net

These microprecipitates, composed of aggregated insulin glargine hexamers, create a subcutaneous depot at the site of injection. jmb.or.krresearchgate.netnih.gov This depot is not a static structure but a dynamic reservoir from which insulin is slowly released into the systemic circulation. europa.eueuropa.eu The formation of this depot is the primary mechanism responsible for the protracted action of Lantus, transforming the injection site into a sustained-release system. nih.govresearchgate.net

Table 1: Comparison of Formulation and Physiological Conditions
ParameterThis compound FormulationSubcutaneous TissueOutcome of Interaction
pH~4.0 (Acidic) europa.eufda.gov~7.4 (Neutral) drugbank.comNeutralization
Insulin Glargine SolubilityCompletely Soluble fda.govdrugbank.comLow Solubility europa.eufda.govPrecipitation
Physical StateClear Solution fda.govsanofi.usFormation of Microprecipitate Depot fda.govdrugbank.comSustained-Release Reservoir

Sustained Dissolution and Absorption Dynamics

The slow and continuous absorption of insulin glargine from the subcutaneous depot results in a relatively constant concentration/time profile over 24 hours, without a pronounced peak. europa.eufda.gov This pharmacokinetic profile is a hallmark of a basal insulin, designed to mimic the continuous, low-level secretion of insulin by a healthy pancreas between meals and overnight. drugbank.com

Slow Dissociation of High-Order Oligomers

The microprecipitates formed at the injection site consist of stabilized, high-order oligomers, primarily hexamers. europa.eujmb.or.krresearchgate.net For the insulin to become biologically active, these hexamers must first dissociate into smaller units. The rate-limiting step in the absorption of insulin glargine is the slow dissolution of these hexamers from the surface of the microprecipitates. nih.goveuropa.eu

Research indicates that the structural modifications in insulin glargine not only shift its isoelectric point but also enhance the stability of the hexameric form, further slowing its dissociation compared to human insulin. nih.gov This dissociation is a gradual process, where the hexamers break down into dimers (pairs of insulin molecules) and subsequently into monomers (single insulin molecules). oup.com

Continuous Release of Active Molecular Species

Only the monomeric form of insulin is small enough to be absorbed from the subcutaneous tissue into the capillaries and enter the bloodstream to exert its metabolic effects. oup.com The slow, continuous dissociation of hexamers from the depot ensures a steady and prolonged release of these active insulin monomers. europa.eueuropa.eu

Furthermore, studies have shown that insulin glargine is partially metabolized at the carboxyl terminus of the B-chain within the subcutaneous depot. fda.govmims.com This process forms two principal active metabolites, M1 (21A-Gly-insulin) and M2 (21A-Gly-des-30B-Thr-insulin), which have in vitro activity similar to human insulin and are also present in the circulation. fda.govmims.com The release of the parent compound and these active metabolites from the precipitate contributes to the smooth and extended pharmacodynamic profile of this compound. nih.goveuropa.eu

Receptor Binding and Intracellular Signaling Mechanisms in Vitro Studies

Insulin (B600854) Receptor (IR) Binding Affinity and Kinetics

Insulin glargine's interaction with the insulin receptor (IR) is a critical determinant of its biological activity. The affinity and kinetics of this binding have been compared to human insulin to understand its unique prolonged action profile.

The insulin receptor exists in two isoforms, IR-A and IR-B, which are generated by alternative splicing and are expressed in a tissue-specific manner. frontiersin.orgportlandpress.com In vitro studies have consistently shown that insulin glargine, much like human insulin, displays a balanced affinity for both IR-A and IR-B isoforms. plos.orgplos.orgnih.gov There are no significant differences observed in its binding to either isoform. plos.orgnih.govresearchgate.net This is in contrast to some other insulin analogs and growth factors like IGF-1, which can show a preference for the IR-A isoform. plos.orgnih.gov The binding of insulin glargine and its primary metabolites, M1 and M2, to both IR isoforms is similar. plos.orgnih.govresearchgate.net

Compared to human insulin, insulin glargine generally demonstrates a slightly lower binding affinity for the insulin receptor. frontiersin.orgrssdi.in Some studies report its affinity to be around 50-60% of that of human insulin. rssdi.in Research has indicated that insulin glargine and its metabolite M1 have a reduced insulin receptor binding of 86% and 78%, respectively, relative to human insulin. nih.gov Another study found that the binding affinity of glargine for the human IR-B was 40–70% less than that of human insulin. tandfonline.com Furthermore, insulin glargine has been shown to dissociate from the insulin receptor at a slower rate, approximately 10-20% of the rate of human insulin. rssdi.in

Table 1: Comparative Insulin Receptor (IR) Binding Affinity

Compound Relative Binding Affinity vs. Human Insulin Notes
Insulin Glargine 50-86% nih.govrssdi.in Shows balanced affinity for IR-A and IR-B. plos.orgplos.orgnih.gov
Metabolite M1 ~78% nih.gov Similar binding profile to insulin glargine. nih.gov
Metabolite M2 Similar to insulin glargine nih.gov Similar binding profile to insulin glargine. nih.gov

Insulin-like Growth Factor 1 Receptor (IGF-1R) Interactions

The structural similarity between the insulin receptor and the insulin-like growth factor 1 receptor (IGF-1R) allows for cross-reactivity, which is an important consideration for insulin analogs.

A distinguishing feature of insulin glargine is its increased binding affinity for the IGF-1R compared to human insulin. frontiersin.orgrssdi.in Studies have reported this increased affinity to be in the range of 6- to 10-fold higher than human insulin. plos.orgrssdi.innih.gov In some cell lines, such as human osteosarcoma cells, the affinity has been observed to be up to 12-fold higher. europa.euahajournals.org However, it is crucial to note that while the affinity is higher than human insulin, it remains significantly lower than that of the native IGF-1 ligand, being about 100-fold less. nih.gov After subcutaneous injection, insulin glargine is converted to its active metabolites, M1 and M2, which have a substantially reduced affinity for the IGF-1R, comparable to that of human insulin. frontiersin.orgplos.orgnih.gov

Table 2: Relative Binding Affinity to Insulin-Like Growth Factor 1 Receptor (IGF-1R)

Compound Relative Binding Affinity vs. Human Insulin Notes
Insulin Glargine 6- to 10-fold higher plos.orgrssdi.innih.gov Affinity is still ~100-fold lower than native IGF-1. nih.gov
Metabolite M1 Significantly reduced; similar to human insulin frontiersin.orgplos.orgnih.gov
Metabolite M2 Significantly reduced; similar to human insulin frontiersin.orgplos.orgnih.gov

The binding of a ligand to the IGF-1R initiates a conformational change that leads to the autophosphorylation of the receptor's intracellular tyrosine kinase domains, thereby activating it. In vitro studies demonstrate that the increased binding affinity of insulin glargine to the IGF-1R correlates with an enhanced ability to stimulate IGF-1R autophosphorylation compared to human insulin. plos.orgplos.orgresearchgate.net Insulin glargine and another analog, [AspB10]insulin, were found to be about 5-fold more potent in stimulating IGF-1R autophosphorylation relative to human insulin. plos.org This increased phosphorylation is a key step in initiating the downstream signaling cascades associated with the IGF-1R. researchgate.net

Downstream Molecular Signaling Cascades (e.g., PI3K/Akt, PKC Pathways)

Upon binding to the insulin receptor, insulin glargine triggers a cascade of intracellular signaling events that mediate its metabolic effects. The binding of insulin glargine to the insulin receptor stimulates the receptor's intrinsic tyrosine kinase activity. pharmgkb.orgdrugbank.com This leads to the autophosphorylation of the receptor and the subsequent phosphorylation of various intracellular substrate proteins, including insulin receptor substrates (IRS). pharmgkb.orgdrugbank.comresearchgate.net

The phosphorylation of IRS proteins serves as a docking site for other signaling molecules, leading to the activation of two major downstream pathways:

The PI3K/Akt Pathway: Activation of IRS proteins recruits and activates Phosphoinositide 3-kinase (PI3K). pharmgkb.orgdrugbank.comresearchgate.net PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates Akt (also known as Protein Kinase B or PKB). frontiersin.orgresearchgate.nete-dmj.org The PI3K/Akt pathway is central to most of the metabolic actions of insulin, including glucose uptake and glycogen (B147801) synthesis. researchgate.nete-dmj.orgnih.gov

The PKC Pathway: Akt can also regulate the activity of Protein Kinase C (PKC), which is involved in various cellular processes. pharmgkb.orgdrugbank.comfrontiersin.org

In some contexts, long-acting insulin analogs like glargine have been noted to potentially cause a shift in the balance of signaling pathways, favoring the ERK (extracellular-signal-regulated kinase) pathway over the PI3K/Akt pathway. frontiersin.org The activation of these downstream signaling pathways ultimately orchestrates the cellular responses to insulin glargine. pharmgkb.org

In Vitro Assessment of Metabolic and Mitogenic Activities

In vitro studies are fundamental in delineating the molecular behavior of insulin glargine and its metabolites, M1 and M2. These assessments focus on their interaction with the insulin receptor (IR) and the insulin-like growth factor-1 receptor (IGF-1R), which mediate the metabolic and growth-promoting (mitogenic) effects of insulin, respectively. plos.orgresearchgate.net

Research indicates that insulin glargine itself exhibits a higher affinity for the IGF-1R compared to human insulin. plos.orgnih.govdia-endojournals.ru This increased affinity has been linked to a greater mitogenic potential in certain cell lines. nih.gov However, the in vivo relevance of this finding is debated, as insulin glargine is rapidly converted to its metabolites. nih.govtandfonline.com The metabolites M1 and M2, which are the primary circulating forms, show a significantly reduced affinity for the IGF-1R, comparable to that of human insulin. plos.orgnih.govdiabetesjournals.org

Metabolically, the binding of insulin glargine and its metabolites to the insulin receptor correlates well with their ability to stimulate metabolic pathways. plos.orgresearchgate.net While some studies show their potency is slightly reduced compared to human insulin, they produce identical maximal responses. plos.org

Cellular Glucose Uptake and Lipid Synthesis Studies

The primary metabolic function of insulin is to regulate glucose and lipid metabolism. mdpi.comfda.gov In vitro assays using primary rat adipocytes—cells that are highly sensitive to insulin—are often employed to study these effects. plos.org These studies measure the stimulation of lipid synthesis (lipogenesis) by analyzing the incorporation of radiolabeled glucose into lipids. plos.org

Studies have shown a strong correlation between insulin receptor binding, subsequent receptor autophosphorylation, and the stimulation of lipid synthesis for insulin analogs. plos.org Insulin glargine and its primary metabolite, M1, demonstrated slightly reduced potency in stimulating lipid synthesis compared to human insulin. plos.org For instance, one study reported that insulin glargine was less potent than human insulin at stimulating lipogenesis, with EC50 values of 8.06 nmol/L versus 1.27 nmol/L, respectively. nih.govresearchgate.net It was also found to be less potent at inhibiting epinephrine-stimulated lipolysis (the breakdown of fat). nih.govresearchgate.net Despite these differences in potency, the maximal response at high concentrations is typically similar to that of human insulin. researchgate.net The metabolic activities of the M1 and M2 metabolites are generally considered to be similar to that of the parent glargine compound. dia-endojournals.ru

CompoundActionCell ModelPotency Metric (EC50)FindingCitation
Insulin Glargine Lipogenesis Stimulation3T3-L1 adipocytes8.06 nmol/LLess potent than human insulin nih.govresearchgate.net
Human Insulin Lipogenesis Stimulation3T3-L1 adipocytes1.27 nmol/LBaseline for comparison nih.govresearchgate.net
Insulin Glargine Lipolysis Inhibition3T3-L1 adipocytes1.4 nmol/LLess potent than human insulin nih.govresearchgate.net
Human Insulin Lipolysis Inhibition3T3-L1 adipocytes0.35 nmol/LBaseline for comparison nih.govresearchgate.net

Mitogenic Potency and Cell Proliferation Studies (e.g., Saos-2, MCF-7 cell lines)

Concerns about the mitogenic potential of insulin analogs stem from their interaction with the IGF-1R, which plays a significant role in cell growth and proliferation. thieme-connect.comthieme-connect.com To assess this, researchers use various cancer cell lines, such as the human osteosarcoma cell line Saos-2 (which has a high ratio of IGF-1R to IR) and the human breast cancer cell line MCF-7. nih.govfrontiersin.orgnih.gov

In vitro, insulin glargine has demonstrated a higher affinity for the IGF-1R and a consequently more potent mitogenic effect than human insulin in Saos-2 cells. plos.orgnih.govfrontiersin.org This effect is measured by assays such as thymidine (B127349) incorporation, which indicates DNA synthesis and cell proliferation. researchgate.netthieme-connect.com However, this increased mitogenic activity is not observed with its metabolites, M1 and M2. plos.orgnih.govresearchgate.net In Saos-2 cells, the mitogenicity of M1 and M2 was found to be equal to that of human insulin. nih.govresearchgate.netdiabetesjournals.org

In MCF-7 breast cancer cells, which also express IGF-1 receptors, some studies have similarly found that insulin glargine can stimulate proliferation more than human insulin. diabetesjournals.orgfrontiersin.org This enhanced effect was suggested to be mediated primarily through the IGF-1R, as the effect was diminished in cells where this receptor was knocked down. frontiersin.org Again, the metabolites M1 and M2 showed less mitogenic activity than the parent glargine compound, with potencies comparable to human insulin. nih.govdiabetesjournals.org

CompoundCell LineMitogenic Potency FindingCitation
Insulin Glargine Saos-2More potent than human insulin plos.orgnih.govfrontiersin.org
Metabolite M1 Saos-2Equal to human insulin plos.orgnih.govresearchgate.netfrontiersin.org
Metabolite M2 Saos-2Equal to human insulin plos.orgnih.govresearchgate.netfrontiersin.org
Insulin Glargine MCF-7More potent than human insulin diabetesjournals.orgfrontiersin.org
Metabolites M1 & M2 MCF-7Less potent than glargine; similar to human insulin nih.govdiabetesjournals.orgnih.gov

Characterization of Metabolites (M1, M2) in Receptor Interaction and Activity

After injection, insulin glargine is enzymatically cleaved, removing the two C-terminal arginines on the B-chain to form the primary metabolite M1 ([GlyA21]insulin). plos.orgnih.gov Further metabolism can lead to the M2 metabolite ([GlyA21,des-ThrB30]insulin). plos.orgnih.gov In vitro characterization shows these metabolites have distinct receptor interaction profiles compared to the parent compound.

The key difference lies in their affinity for the IGF-1R. While insulin glargine has a 6- to 8-fold higher affinity for the IGF-1R than human insulin, this property is lost upon its conversion to M1 and M2. plos.orgnih.gov The metabolites M1 and M2 have a significantly reduced affinity for the IGF-1R, bringing their mitogenic potential down to a level comparable with human insulin. plos.orgnih.govresearchgate.netdiabetesjournals.org

Regarding the insulin receptor (IR), insulin glargine, M1, and M2 exhibit similar binding affinities, which are slightly lower (by about 30-50%) than that of human insulin. plos.orgtandfonline.com This binding correlates well with their ability to activate the IR and stimulate metabolic processes like lipid synthesis. plos.org No significant difference in binding or activation was found between the two isoforms of the insulin receptor, IR-A and IR-B. plos.orgresearchgate.net Because M1 is the principal circulating component after administration, its activity profile—high metabolic potency combined with low mitogenic potential—is considered the most clinically relevant. nih.govtandfonline.comcic-hannover.de

CompoundReceptorRelative Affinity/Activity Compared to Human InsulinCitation
Insulin Glargine Insulin Receptor (IR)~30-50% lower affinity plos.orgtandfonline.com
Metabolite M1 Insulin Receptor (IR)~30-50% lower affinity plos.orgtandfonline.com
Metabolite M2 Insulin Receptor (IR)~30-50% lower affinity plos.org
Insulin Glargine IGF-1 Receptor (IGF-1R)Higher affinity (e.g., ~6-8x) plos.orgnih.gov
Metabolite M1 IGF-1 Receptor (IGF-1R)Significantly reduced affinity, similar to human insulin plos.orgnih.govresearchgate.netdiabetesjournals.org
Metabolite M2 IGF-1 Receptor (IGF-1R)Significantly reduced affinity, similar to human insulin plos.orgnih.govresearchgate.netdiabetesjournals.org

Pharmaceutical Formulation Science and Stability Engineering

pH Control and Buffer Systems in Formulations

The formulation of Lantus Solostar is a clear, colorless, sterile solution with a pH of approximately 4.0. fda.govfda.gov This acidic pH is essential for keeping the insulin (B600854) glargine molecule completely soluble in the aqueous vehicle. europa.eueuropa.eu The shift in the isoelectric point of insulin glargine to a more neutral pH means that it has low solubility at physiological pH (around 7.4). wikipedia.orgnih.gov Therefore, maintaining an acidic environment in the formulation is a critical aspect of its stability engineering, preventing premature precipitation and ensuring the product remains a clear solution for injection. europa.eu

Upon subcutaneous administration, the acidic solution is neutralized by the physiological pH of the interstitial fluid. mims.comeuropa.eu This change in pH causes the insulin glargine to form microprecipitates at the injection site. europa.eunih.gov These microprecipitates act as a depot from which small amounts of insulin glargine are slowly released into the systemic circulation, resulting in a relatively constant concentration-time profile over 24 hours with no pronounced peak. europa.eunih.gov

The pH of the this compound formulation is carefully adjusted and maintained through the use of hydrochloric acid and sodium hydroxide. mims.commedicines.org.uk While not a traditional buffer system in the sense of a conjugate acid-base pair, the precise addition of these strong acid and base allows for the titration of the formulation to the target pH of 4.0. This meticulous pH control is a cornerstone of the formulation's design, directly influencing the solubility, stability, and pharmacokinetic profile of the insulin glargine molecule.

Role of Excipients in Formulation Stability and Performance

The excipients in this compound include:

ExcipientConcentration per mLFunction
m-Cresol (B1676322)2.7 mgPreservative, Stabilizer
Zinc Chloride30 mcgStabilizer (promotes hexamer formation)
Glycerol (85%)20 mgIsotonicity agent
Polysorbate 2020 mcg (in vial presentation)Surfactant (stabilizer)
Hydrochloric Acidq.s.pH adjustment
Sodium Hydroxideq.s.pH adjustment
Water for Injectionq.s. to 1 mLVehicle

Data sourced from FDA and MIMS prescribing information. mims.comfda.govfda.gov

Surfactants (e.g., Polysorbate)

Polysorbate 20, a non-ionic surfactant, is included in the vial presentation of Lantus to enhance the stability of the insulin glargine molecule. fda.gov Surfactants like polysorbates are known to prevent protein aggregation at interfaces, such as the air-water and water-container interfaces. nih.gov They achieve this by competitively adsorbing to these surfaces, thereby reducing the exposure of the protein to potentially denaturing conditions. dntb.gov.ua While not explicitly listed in all formulations of the SoloStar pre-filled pen, the principle of using surfactants to prevent aggregation is a common strategy in protein formulations. nih.gov

Preservatives (e.g., Phenol, m-Cresol)

Metacresol (m-cresol) is a phenolic compound that serves a dual function in the this compound formulation. Primarily, it acts as an antimicrobial preservative, which is essential for multi-dose injectable products to prevent the growth of bacteria and fungi that could be introduced during repeated use. researchgate.net Secondly, m-cresol plays a significant role in the stabilization of the insulin glargine hexameric structure. researchgate.net Phenolic compounds like m-cresol can bind to the insulin hexamer, inducing a more stable conformation that is less prone to aggregation. nih.govacs.org This stabilization of the hexamer is a key factor in maintaining the long-term stability of the product during storage.

Strategies for Enhancing Molecular and Formulation Stability

Beyond the formulation's pH and excipients, the intrinsic stability of the insulin glargine molecule itself has been engineered through targeted amino acid substitutions.

Targeted Amino Acid Substitutions (e.g., AsnA21Gly for Acid Stability)

A key molecular innovation in insulin glargine is the replacement of the asparagine residue at position A21 of the A-chain with a glycine (B1666218) residue. wikipedia.org Asparagine residues, particularly at position A21 in insulin, are susceptible to deamidation, a chemical degradation pathway that is accelerated under acidic conditions. sci-hub.ru Deamidation of AsnA21 can lead to the formation of isoaspartate and aspartate derivatives, which can alter the protein's structure and reduce its biological activity. By substituting the acid-labile asparagine with the chemically stable glycine, the stability of insulin glargine in the acidic formulation is significantly enhanced. wikipedia.orgsci-hub.ru This targeted amino acid substitution is a prime example of rational protein design to improve the stability and shelf-life of a therapeutic protein.

Novel Chemical Modifications for Structural Stability (e.g., Diselenide Bridges)

The structural integrity of insulin analogues is paramount for their therapeutic function and shelf-life. Research into enhancing the stability of insulin glargine has explored novel chemical modifications, such as the strategic replacement of disulfide bridges with diselenide bridges. The chemical synthesis of insulin is inherently complex due to its two-chain structure (A and B chains) linked by a specific pattern of disulfide bonds. chemistryviews.org Traditional synthetic methods can be inefficient, prompting research into more stable formulations. chemistryviews.org

One innovative approach involves the synthesis of a seleno-analogue of glargine, termed Se-glargine. chemistryviews.org In this modification, the internal disulfide bridge between the cysteine residues at positions A6 and A11 (CysA6-CysA11) is replaced by a diselenide bridge. nih.govresearchgate.net This is achieved by substituting the CysA6 and CysA11 residues with selenocysteine (B57510) (Sec), the 21st encoded amino acid. chemistryviews.orgbiorxiv.orgbiorxiv.org

This specific substitution has been shown to confer significant advantages. The introduction of the A6-A11 diselenide bridge enhances the thermodynamic stability of the insulin glargine analogue. chemistryviews.orgbiorxiv.org Studies have demonstrated that this modification improves the rate and yield of the chemical synthesis process. chemistryviews.org While the synthesis of native glargine often results in negligible product, the pairwise selenocysteine substitution significantly improves the reaction, yielding a substantial amount of the stabilized analogue. nih.govresearchgate.net The resulting Se-glargine analogue maintains a native-like structure and activity. chemistryviews.org This enhanced stability is attributed to the unique redox properties of selenocysteine in protein folding and the favorable packing of the internal diselenide bridge within the native protein structure. nih.govresearchgate.net Such advancements in rational protein design may be applicable to other therapeutic proteins stabilized by disulfide bonds. nih.govresearchgate.net

Development of High-Concentration Formulations (e.g., U-300 Insulin Glargine)

The evolution of insulin glargine formulations has led to the development of higher concentrations to optimize its time-action profile. nih.gov The original formulation, insulin glargine U-100 (Lantus), contains 100 units of insulin glargine per milliliter. nih.gov A newer formulation, insulin glargine U-300 (Toujeo), delivers 300 units per milliliter. nih.govdenovomedica.com This high-concentration formulation contains the same active insulin glargine molecule as the U-100 version but provides the same number of insulin units in one-third of the injection volume. nih.gov

The development of the U-300 formulation was intended to create an insulin analogue with a flatter and more extended pharmacokinetic and pharmacodynamic profile compared to the U-100 formulation. nih.gov This characteristic may translate into more stable and sustained glycemic control over a 24-hour period. nih.gov

Impact on Physicochemical Characteristics and Absorption Profile

The threefold increase in the concentration of insulin glargine in the U-300 formulation has a direct impact on its physicochemical properties following subcutaneous injection, which in turn alters its absorption profile. nih.gov Insulin glargine is formulated as a clear acidic solution at a pH of approximately 4, where it is completely soluble. fda.govdrugbank.com Upon injection into the subcutaneous tissue, which has a neutral physiological pH of about 7.4, the acidic solution is neutralized. nih.govfda.gov This pH shift causes the insulin glargine to become less soluble, leading to the formation of an amorphous microprecipitate depot. nih.govnih.govdrugbank.com The slow, gradual release of insulin glargine from this depot is the primary mechanism for its prolonged action. nih.govfda.gov

With the U-300 formulation, the higher concentration results in a more compact subcutaneous depot with a smaller surface area compared to the same unit dose of the U-100 formulation. nih.govresearchgate.net This reduction in surface area leads to a more gradual and prolonged release of insulin glargine monomers from the precipitate into the circulation. nih.gov

Consequently, the U-300 formulation exhibits a distinct pharmacokinetic profile compared to U-100. It is characterized by a slower subcutaneous absorption and a longer duration of action that extends beyond 24 hours. nih.govdenovomedica.comresearchgate.net The plasma concentration-time profile of U-300 is more stable and sustained, with less fluctuation than that of U-100. nih.govnih.govresearchgate.net This altered profile is a direct result of the physicochemical changes brought on by the higher concentration. nih.govnih.gov

FeatureInsulin Glargine U-100Insulin Glargine U-300
Concentration 100 units/mL300 units/mL
Subcutaneous Depot Larger surface areaMore compact, smaller surface area
Release Mechanism Slower, more prolonged absorption from a compact depot nih.govGradual release from microprecipitates fda.gov
Pharmacokinetic Profile Relatively constant concentration over 24 hours with no pronounced peak fda.govMore even, prolonged, and stable profile nih.govnih.gov
Duration of Action Up to 24 hours fda.govfda.govExtends beyond 24 hours nih.govdenovomedica.com

Advanced Analytical Methodologies for Compound Characterization and Quality Control

The comprehensive characterization of insulin (B600854) glargine, the active pharmaceutical ingredient in Lantus SoloStar, is critical for ensuring its structural integrity, purity, and consistency. nih.gov Insulin glargine is a recombinant human insulin analog where the asparagine at position A21 is replaced by glycine (B1666218), and two arginine residues are added to the C-terminus of the B-chain. rxlist.comnps.org.au These modifications result in a chemical formula of C267H404N72O78S6 and a molecular weight of 6063 Da. rxlist.comnih.gov A suite of advanced analytical techniques is employed to scrutinize its primary, secondary, and tertiary structures, confirming its identity and quality.

Novel Drug Delivery Systems Research for Insulin Glargine

Non-Invasive Delivery Technologies and Formulations

The quest for non-invasive insulin (B600854) delivery is driven by the desire to eliminate the discomfort and potential side effects associated with injections, such as pain, lipohypertrophy, and allergic reactions. mdpi.com Researchers are exploring various routes and formulations to achieve this, with a significant focus on oral delivery.

Oral administration of insulin glargine is a highly sought-after alternative due to its convenience and potential to mimic the physiological route of insulin through the liver. nih.gov However, this route is fraught with challenges, including enzymatic degradation in the gastrointestinal (GI) tract and poor absorption across the intestinal mucosa. nih.govnih.gov To overcome these hurdles, several innovative delivery systems are under investigation.

Nanoparticles have emerged as a promising strategy for oral insulin delivery. mdpi.com These tiny carriers can protect insulin from the harsh environment of the GI tract and enhance its absorption. mdpi.com

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Research has shown that loading insulin glargine into SLNs and NLCs can protect the peptide from enzymatic degradation. mdpi.comnih.gov In one study, glargine-loaded NLCs were formulated into solid oral dosage forms like tablets and capsules. nih.govunito.itresearchgate.net When tested in diabetic rat models, the capsule formulation demonstrated a significant glucose-lowering effect. mdpi.comnih.govresearchgate.net Another study achieved approximately 6% absolute bioavailability in rats with glargine-loaded NLCs, indicating a notable improvement in intestinal uptake. nih.gov The mechanism involves the nanoparticles facilitating the transport of insulin across the intestinal barrier. mdpi.com

Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are also being explored. mdpi.com These nanoparticles can encapsulate insulin, protecting it and facilitating its transport across the intestinal epithelium. mdpi.com Some advanced systems incorporate targeting ligands, such as folate, to bind to specific receptors on intestinal cells, further enhancing absorption through receptor-mediated endocytosis. mdpi.com

Chitosan-Based Nanoparticles: Chitosan, a natural polymer, has been used to create nanoparticles that can adhere to the mucosal surface of the intestine and open the tight junctions between epithelial cells, thereby improving insulin permeability. mdpi.com Studies in diabetic rats have shown that chitosan-based nanoparticles can maintain glycemic control for up to 24 hours. mdpi.com

Table 1: Research Findings on Nanoparticle-Based Oral Insulin Glargine Delivery

Nanoparticle TypeKey Findings in Animal ModelsReference
Nanostructured Lipid Carriers (NLCs) Capsules showed significant hypoglycemic effects in diabetic rats. mdpi.comnih.govresearchgate.net
Nanostructured Lipid Carriers (NLCs) Achieved ~6% absolute bioavailability in rats. nih.gov
Chitosan-Based Nanoparticles Maintained good glycemic control for up to 24 hours in diabetic rats. mdpi.com

Hydrogels and microparticles offer another avenue for oral insulin delivery by protecting the insulin from degradation and controlling its release.

pH-Responsive Hydrogels: These smart polymers are designed to swell or shrink in response to changes in pH. researchgate.net They can protect the encapsulated insulin in the acidic environment of the stomach and then release it in the more neutral pH of the intestine. researchgate.net

Hydrogel Microparticles: Novel hydrogel microparticles have been developed that inhibit the action of digestive enzymes like trypsin. imrpress.com In a study using a rat model of diabetes, oral administration of insulin-loaded hydrogel microparticles resulted in a 7.45-fold increase in bioavailability compared to an oral insulin solution. imrpress.com More recent research on hydrogel microparticles using both physical and chemical crosslinking has shown sustained hypoglycemic effects for over 20 hours in a mouse model, with a relative bioavailability of 30.14 ± 2.62%. nih.gov

Cyclodextrin-Based Systems: Cyclodextrins can form inclusion complexes with insulin, enhancing its stability and solubility. pharmaexcipients.com Studies have investigated the use of cyclodextrin-complexed insulin encapsulated in hydrogel microparticles to improve oral delivery. pharmaexcipients.com

Table 2: Research on Hydrogel and Microparticle Systems for Oral Insulin Delivery

SystemKey FindingsReference
Hydrogel Microparticles 7.45-fold increased bioavailability compared to oral insulin solution in diabetic rats. imrpress.com
Hydrogel Microparticles (Dual Crosslinking) Sustained hypoglycemic effect (6-26h) and 30.14% relative bioavailability in diabetic mice. nih.gov

SNEDDS are isotropic mixtures of an oil, a surfactant, and a co-surfactant that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation with aqueous media, such as the fluids in the GI tract. mdpi.com

Hydrophobic Ion Pairing: To incorporate hydrophilic molecules like insulin glargine into the lipid-based SNEDDS, a technique called hydrophobic ion pairing (HIP) is used. researchgate.netpharmaexcipients.comnih.gov This involves complexing the insulin glargine with a lipophilic counterion, such as sodium octadecyl sulfate (B86663), to increase its lipophilicity. researchgate.netpharmaexcipients.comnih.gov

Enhanced Bioavailability: In a study, two different SNEDDS formulations loaded with an insulin glargine-HIP complex were administered orally to rats. researchgate.netpharmaexcipients.comnih.gov The results showed a 7.7-fold and 6.2-fold increase in bioavailability compared to an aqueous solution of insulin glargine, demonstrating the potential of this approach to facilitate oral absorption. researchgate.netpharmaexcipients.comnih.gov

Table 3: Bioavailability Enhancement with SNEDDS for Oral Insulin Glargine

FormulationFold Increase in Bioavailability (vs. Aqueous Solution)Reference
SNEDDS F1 7.7-fold researchgate.netpharmaexcipients.comnih.gov
SNEDDS F2 6.2-fold researchgate.netpharmaexcipients.comnih.gov

Besides the oral route, researchers are actively investigating other non-invasive pathways for insulin glargine delivery.

Pulmonary Delivery: The lungs offer a large surface area for absorption and bypass the harsh environment of the GI tract and first-pass metabolism. ekb.egdrug-dev.com Inhaled insulin formulations have been developed, with some showing rapid onset of action. drug-dev.comwjgnet.com However, challenges remain, including the efficiency of delivery to the deep lung and potential long-term effects on pulmonary function. mdpi.comdrug-dev.com While some studies have compared inhaled insulin to insulin glargine as part of a combination therapy, the focus has been on rapid-acting insulins for mealtime coverage rather than a long-acting basal insulin like glargine. wjgnet.comscirp.org

Transdermal Delivery: The skin presents a significant barrier to the absorption of large molecules like insulin. nih.gov Research in this area focuses on methods to enhance skin permeability. nih.gov

Microneedles: These are tiny needles that create micropores in the skin's outer layer, allowing for painless and enhanced delivery of insulin. ingentaconnect.com Studies have shown that microneedle-based delivery can effectively lower blood glucose levels in animal models. ingentaconnect.com

Nanocarriers: Lipid-based vesicles and nanoemulsions have been shown to improve the transdermal delivery of insulin by acting as penetration enhancers and transport vehicles. nih.gov For example, a transdermal patch containing insulin-encapsulated vesicles produced a sustained decrease in blood glucose in diabetic mice. nih.gov

Chemical and Physical Enhancers: Other strategies include the use of chemical penetration enhancers and physical methods like iontophoresis (using a small electric current) to facilitate insulin transport across the skin. nih.govumsu.ac.ir

Oral Insulin Delivery Systems

Modified Release Mechanisms and Advanced Protein Engineering

Parallel to the development of novel delivery systems, significant research has focused on modifying the insulin glargine molecule itself to achieve a more stable and prolonged release profile. nih.govoup.com

The foundational principle behind insulin glargine's long action is its low solubility at the neutral pH of subcutaneous tissue. drugbank.comwikipedia.orgfda.gov This is achieved through two key modifications to the human insulin structure: the substitution of asparagine with glycine (B1666218) at position A21 and the addition of two arginine residues to the C-terminus of the B-chain. oup.comdrugbank.comopalbiopharma.com When the acidic formulation is injected, it is neutralized, causing the insulin glargine to precipitate. fda.govtga.gov.auresearchgate.net These microprecipitates slowly dissolve, releasing the insulin into the bloodstream over an extended period. drugbank.comtga.gov.au

Further advancements in protein engineering aim to refine this release mechanism. One area of investigation involves creating even more stable formulations. For instance, a higher concentration formulation of insulin glargine (U-300) results in a more compact subcutaneous depot upon injection. tga.gov.au This leads to a reduced surface area for dissolution and an even more gradual and prolonged release of insulin compared to the standard U-100 formulation. tga.gov.au

Another innovative approach in protein engineering involves the chemical synthesis of insulin analogs with enhanced stability. biorxiv.org One study described the synthesis of an insulin glargine analog where an internal disulfide bridge (CysA6-CysA11) was replaced with a more stable diselenide bridge. biorxiv.org This modification aims to augment the protein's structural integrity, potentially leading to more predictable and sustained release profiles. biorxiv.org These protein engineering strategies represent a continuous effort to optimize the therapeutic properties of basal insulin analogs. nih.govresearchgate.net

Supramolecular Assembly and Allosteric Reorganization

Supramolecular chemistry, the study of systems involving intermolecular bonds, offers a powerful strategy for designing advanced insulin delivery platforms. jst.go.jp This approach focuses on controlling the self-assembly of insulin molecules into larger, more stable structures that can act as a subcutaneous depot, releasing active insulin monomers in a controlled fashion. nih.govresearchgate.net

One novel strategy involves the large-scale allosteric reorganization of the insulin hexamer, a natural storage form of insulin. nih.govresearchgate.net The insulin hexamer can exist in different conformational states, and a transition between these states (the T→R transition) can be exploited to create long-acting formulations. nih.govresearchgate.net For instance, the basal insulin analog insulin degludec is formulated as stable dimers of hexamers. nih.govresearchgate.net Upon injection and subsequent diffusion of a phenolic preservative, the hexamers undergo an allosteric change that triggers their polymerization into long, multi-hexamer chains. nih.govresearchgate.net This supramolecular assembly forms a depot that very slowly disassembles, ensuring a protracted release of insulin. nih.gov

Another approach to supramolecular assembly involves engineering novel zinc-binding sites on the surface of the insulin hexamer. researchgate.netnih.gov By introducing paired histidine substitutions at specific positions on an α-helix, researchers have created "zinc staples" that can link insulin hexamers together. nih.gov This creates an insoluble depot at neutral pH that slowly releases the active monomer. nih.gov This method of engineering novel lattice contacts in protein crystals demonstrates a powerful way to control supramolecular assembly for therapeutic benefit. nih.gov

Research into supramolecular insulin assembly has also led to the development of oligomeric intermediates that exhibit controlled and sustained release for extended periods. nih.gov One study identified a specific supramolecular insulin assembly (SIA-II) that, in animal models, was capable of maintaining normal glucose levels for over 120 days from a single dose, without causing fasting hypoglycemia. nih.gov This was achieved by harnessing the inherent property of insulin to aggregate into stable, protease-resistant oligomers that act as a long-lasting prodrug. nih.gov

These strategies represent a shift from simple precipitation to highly controlled, molecular-level engineering of the insulin depot, promising more predictable and prolonged action profiles. nih.govresearchgate.net

Conjugation Strategies (e.g., PEGylation)

Conjugation involves attaching other molecules to insulin glargine to modify its pharmacokinetic properties. A prominent example of this strategy is PEGylation, the process of covalently or non-covalently attaching polyethylene (B3416737) glycol (PEG) chains to a protein. nih.gov PEGylation can delay the absorption and clearance of insulin, extending its duration of action. researchgate.netnih.gov

Basal insulin peglispro (BIL), a PEGylated version of insulin lispro, demonstrated this principle. The attachment of a PEG molecule resulted in a prolonged half-life of 2–3 days in patients with type 2 diabetes. diabetesjournals.org This was due to both delayed absorption from the injection site and reduced clearance by the kidneys. diabetesjournals.org Clinical studies comparing BIL to insulin glargine showed that BIL could lead to superior reductions in HbA1c. diabetesjournals.org However, the development of this specific compound was halted due to observations of elevated liver enzymes. acs.org

Another study explored the conjugation of glycosaminoglycans (GAGs) to insulin. acs.org By attaching chondroitin (B13769445) sulfate (CH) to the insulin molecule, researchers created a derivative with a significantly extended glucose-lowering effect in diabetic animal models, comparable to that of insulin degludec and superior to insulin glargine. acs.org

The table below summarizes findings from a comparative study on PEGylated Fibroblast Growth Factor-21 (FGF-21) and insulin glargine in diabetic mice, illustrating the potential benefits of PEGylation on various metabolic parameters. nih.gov

ParameterPEGylated FGF-21 TreatmentInsulin Glargine Treatment
Blood Glucose Levels More significant lowering effect. nih.govDecreased plasma glucose. nih.gov
Glycosylated Hemoglobin (HbA1c) More significant lowering effect. nih.govLowered levels. nih.gov
Lipid Profile Improved. nih.govLess effect compared to PEG-FGF-21. nih.gov
Liver Function Improved. nih.govLess effect compared to PEG-FGF-21. nih.gov
Insulin Resistance Alleviated. nih.govLess effect compared to PEG-FGF-21. nih.gov

Supramolecular PEGylation has also been investigated, where PEG is attached non-covalently. jst.go.jp This reversible approach was shown to create a long-acting insulin formulation that, unlike some covalently PEGylated insulins, fully retained its biological activity. jst.go.jp These conjugation strategies highlight a versatile approach to creating next-generation basal insulins with tailored action profiles.

Responsive Release Systems (e.g., Glucose-Responsive Polymers)

The development of "smart" or "glucose-responsive" insulin delivery systems represents a major frontier in diabetes research. nih.goveverant.orgzenodo.org These systems are designed to release insulin in direct proportion to ambient blood glucose levels, mimicking the function of healthy pancreatic β-cells and potentially minimizing the risk of hypoglycemia. nih.govnams-annals.indiabetesjournals.org

A primary strategy in this area involves the use of glucose-responsive polymers. nih.govresearchgate.netnih.gov These polymers are incorporated into delivery vehicles like hydrogels or nanoparticles that encapsulate insulin. nams-annals.inmdpi.com The polymer matrix is designed to change its properties in the presence of glucose, triggering the release of the encapsulated insulin.

Several mechanisms for glucose-sensing are employed:

Phenylboronic Acid (PBA) Derivatives : PBA can form reversible bonds with molecules that have cis-diol groups, such as glucose. nams-annals.indovepress.com In these systems, insulin can be complexed with a PBA-containing polymer. When glucose levels rise, glucose molecules compete for the PBA binding sites, displacing the insulin and causing its release. nams-annals.ingoogle.com Researchers have developed nanoparticles and nanogels based on PBA-containing polymers that demonstrate glucose-triggered insulin release. dovepress.com

Glucose Oxidase (GOx) : This enzyme specifically catalyzes the oxidation of glucose to gluconic acid. diabetesjournals.org In a delivery system, this reaction can cause a local change in pH, which can be used to trigger the swelling or degradation of a pH-sensitive polymer matrix, thereby releasing insulin. diabetesjournals.org

Concanavalin A (ConA) : This is a lectin, or glucose-binding protein. diabetesjournals.org In some early systems, ConA was used to crosslink a polymer matrix containing insulin. The presence of free glucose would compete with the polymer for binding to ConA, leading to the breakdown of the matrix and insulin release. However, concerns about immunogenicity have limited its use. dovepress.com

The table below outlines the main classes of glucose-responsive materials being researched for smart insulin delivery.

Responsive Material ClassSensing MechanismDelivery System Application
Phenylboronic Acid (PBA) Reversible covalent bonding with glucose. nams-annals.indovepress.comPolymer complexes, hydrogels, microneedles, and nanoparticles that release insulin upon competitive binding of glucose. diabetesjournals.orgdovepress.comgoogle.com
Glucose Oxidase (GOx) Enzymatic conversion of glucose to gluconic acid, causing a local pH drop. diabetesjournals.orgpH-sensitive hydrogels or vesicles that degrade or swell to release insulin. diabetesjournals.org
Lectins (e.g., Concanavalin A) Competitive binding of free glucose to the protein, disrupting a polymer matrix. diabetesjournals.orgdovepress.comCross-linked hydrogels that dissociate to release insulin. dovepress.com

These responsive systems are being integrated into various formulations, including injectable hydrogels, microneedle patches, and nanoparticles for oral delivery, with the ultimate goal of creating a self-regulating, closed-loop insulin delivery system that does not require external glucose monitoring. nih.govdiabetesjournals.orgmdpi.com

Industrial Production and Process Development of Recombinant Insulin Glargine

Microbial Host Strain Engineering and Selection

The commercial production of insulin (B600854) glargine primarily utilizes two well-characterized microbial hosts: the bacterium Escherichia coli and the methylotrophic yeast Pichia pastoris. koreascience.krjmb.or.kr The choice of host system is a critical decision that influences the entire production strategy, from gene expression to downstream processing.

Escherichia coli

E. coli is a widely adopted host for recombinant protein production due to its rapid growth, high-yield potential, well-understood genetics, and cost-effective cultivation. nih.govvirginia.edu Strains such as E. coli K12 and JM109 have been specifically engineered for insulin glargine production. koreascience.kreuropa.eu In this system, the genetic construct for a proinsulin or a prepeptide fusion of insulin glargine is typically inserted into an expression plasmid. koreascience.kreuropa.eu This engineered plasmid is then introduced into the E. coli host.

Production in E. coli often results in the accumulation of the insulin precursor within the cell in the form of insoluble aggregates known as inclusion bodies. koreascience.krnih.gov While this can lead to high expression levels and protects the protein from intracellular proteases, it necessitates complex downstream processing steps, including cell lysis, inclusion body isolation, solubilization, and protein refolding to achieve the correct three-dimensional structure. nih.govresearchgate.net

Pichia pastoris

The yeast Pichia pastoris offers several advantages over bacterial systems, making it an attractive alternative for insulin glargine production. openinsulin.orggoogle.com A key benefit is its capacity for post-translational modifications, including the formation of correct disulfide bonds, which is crucial for the proper folding and biological activity of insulin. openinsulin.orgnih.gov Furthermore, P. pastoris can be engineered to secrete the recombinant protein directly into the culture medium, which can simplify the initial purification stages. openinsulin.orggoogle.com

The expression of insulin glargine in P. pastoris is often controlled by strong, inducible promoters, such as the alcohol oxidase 1 (AOX1) promoter, which is robustly activated by methanol. nih.gov Genetic manipulation in P. pastoris typically involves integrating the expression cassette into the yeast's genome. openinsulin.org This can lead to variability in expression levels depending on the integration site and copy number of the gene, necessitating a screening process to identify high-producing clones. openinsulin.org

Host System Advantages Disadvantages Common Strains
Escherichia coli - High growth rate and yield- Well-characterized genetics- Cost-effective fermentation nih.govvirginia.edu- Forms inclusion bodies requiring refolding- Lacks post-translational modification machinery nih.gov- K12 europa.eu- JM109 koreascience.krresearchgate.net- BL-21 researchgate.net
Pichia pastoris - Secretes properly folded protein- Forms correct disulfide bonds- Can grow in acidic media openinsulin.orgnih.gov- Genomic integration can be random- Potentially lower yields than E. coli openinsulin.org- Not specified in results

Fermentation and Downstream Processing

Regardless of the host system, the production of insulin glargine involves large-scale fermentation followed by a multi-step purification process to isolate the active pharmaceutical ingredient with high purity.

Fermentation

High-density cell growth is achieved through a process known as fed-batch fermentation. koreascience.krjmb.or.kr This technique involves the controlled feeding of a concentrated nutrient solution to the culture, which allows for the accumulation of a large amount of biomass and, consequently, a high yield of the recombinant protein. jmb.or.kr In a typical process using E. coli, fermentation can result in a final dry cell mass of around 18 g/L, with the insulin glargine precursor constituting a significant portion of the total cellular protein (e.g., 38.52%). koreascience.krjmb.or.kr In-process controls are critical during fermentation to monitor and maintain optimal conditions for cell growth and protein expression, while also ensuring the absence of microbial contamination. europa.eu

Downstream Processing

The downstream processing for insulin glargine is intricate and critical for obtaining a pure and active product.

Cell Lysis and Inclusion Body Recovery (for E. coli) : The first step after fermentation is to break open the E. coli cells, often using high-pressure homogenization, to release the inclusion bodies. researchgate.net These dense aggregates are then separated from other cellular components by centrifugation. google.com

Refolding and Solubilization : The isolated inclusion bodies are solubilized using strong denaturing agents like urea. koreascience.krgoogle.com The protein is then subjected to a refolding process, where the denaturant is gradually removed, allowing the polypeptide chain to assume its correct three-dimensional conformation with the proper disulfide bridges. jmb.or.kr The refolding yield is a critical parameter, with studies reporting yields of up to 82.1%. jmb.or.kr

Enzymatic Conversion : The refolded insulin glargine precursor is converted into the mature form through enzymatic cleavage. koreascience.kr Trypsin is commonly used for this step. koreascience.krjmb.or.kr A key challenge is to prevent non-specific cleavage by trypsin at other sites within the insulin molecule. To address this, a technique called citraconylation is employed. koreascience.krjmb.or.kr This involves chemically modifying lysine (B10760008) residues with citraconic anhydride, which protects them from trypsin digestion. This single step has been shown to increase the enzymatic conversion yield by as much as 3.2-fold. koreascience.krjmb.or.kr

Purification : A series of chromatographic steps are used to purify the insulin glargine to a very high degree (e.g., >98%). jmb.or.krresearchgate.net Cation-exchange chromatography is often used as an initial capture and purification step, followed by reverse-phase high-performance liquid chromatography (RP-HPLC) as a final polishing step. koreascience.krresearchgate.net These techniques separate the active insulin glargine from process-related impurities, such as host cell proteins, DNA, and incorrectly processed insulin variants like Arg (B31)-insulin. jmb.or.kreuropa.eu

Precipitation : Zinc-induced precipitation can also be used as a purification and concentration step at a specific pH. jmb.or.kr

Process Step Description Key Findings/Metrics
Fed-Batch Fermentation High-density cultivation of microbial hosts.Final dry cell mass of 18 g/L achieved in E. coli. koreascience.kr
Refolding Conversion of denatured protein from inclusion bodies to its active form.Refolding yield of 82.1% reported. jmb.or.kr
Citraconylation Reversible chemical modification to protect lysine residues during trypsin cleavage.Increased enzymatic conversion yield by 3.2-fold. koreascience.krjmb.or.kr
Chromatography Multi-step purification using techniques like ion-exchange and RP-HPLC.Final purity of >98% achieved. koreascience.krresearchgate.net

Quality by Design (QbD) in Manufacturing and Batch Consistency

The principle of Quality by Design (QbD) is a systematic and science-based approach to pharmaceutical development and manufacturing. nih.govu-szeged.hu It aims to ensure final product quality by building it into the process from the outset, rather than relying solely on end-product testing. u-szeged.huslideshare.net For complex biological products like insulin glargine, where small variations in the manufacturing process can impact the final product's safety and efficacy, QbD is particularly crucial. u-szeged.hu

The QbD framework involves several key steps:

Defining a Quality Target Product Profile (QTPP): This involves identifying the critical quality attributes (CQAs) of the insulin glargine product that are essential for its intended performance. For insulin glargine, these would include purity, identity, biological potency, and the profile of related impurities. slideshare.netfda.gov

Identifying Critical Process Parameters (CPPs): Through risk assessment and experimental studies, the process parameters that have the most significant impact on the CQAs are identified. nih.gov For example, in fermentation, parameters like temperature, pH, and nutrient feed rate are CPPs. jmb.or.kr In purification, the pH and conductivity of chromatography buffers are critical. koreascience.kr

Establishing a Design Space: This is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. u-szeged.hu Operating within the established design space ensures that the process consistently produces a product that meets its QTPP.

Implementing a Control Strategy: This includes in-process controls and monitoring to ensure the process remains within the design space, leading to batch-to-batch consistency. europa.eu

By applying QbD principles, manufacturers can gain a deeper understanding of their process, allowing for more controlled variability and a higher assurance of product quality and consistency. u-szeged.huslideshare.net

Protein Engineering Approaches for Improved Production Yield

Protein engineering techniques are employed to optimize the production of insulin glargine, addressing challenges related to expression levels, purification efficiency, and proper processing.

One fundamental example of protein engineering is the creation of insulin glargine itself. The substitution of asparagine with glycine (B1666218) at position A21 and the addition of two arginine residues to the C-terminus of the B-chain are deliberate modifications to the human insulin sequence. jmb.or.krnih.gov These changes alter the protein's isoelectric point, which is the basis for its long-acting properties. nih.govresearchgate.net

Further protein engineering strategies focus on optimizing the production process:

Fusion Tags: In E. coli systems, the insulin glargine precursor is often expressed as a fusion protein. nih.gov A "fusion tag" or leader peptide is attached to the N-terminus of the proinsulin molecule. This can enhance the stability of the expressed protein, increase expression levels, and in some cases, simplify initial purification steps. nih.gov

Codon Optimization: The DNA sequence encoding the insulin glargine precursor can be optimized to match the codon usage preference of the host organism (E. coli or P. pastoris). This can significantly increase the rate of protein translation, leading to higher yields.

Protease Co-expression: In Pichia pastoris, a significant improvement in the production of fully processed, two-chain insulin glargine has been achieved by co-expressing the processing protease, Kex2p. google.com By overexpressing Kex2p under the control of an inducible promoter, the efficiency of converting the pro-peptide into the active, two-chain form within the host cell is enhanced, potentially allowing for the secretion of the final, functional molecule directly into the culture medium. google.com This approach can streamline downstream processing by eliminating the need for in vitro enzymatic cleavage steps. google.com

Intellectual Property Landscape and Biosimilar Development

Formulation-Related Patents and Patent Challenges

Sanofi, the manufacturer of Lantus, initially protected its insulin (B600854) glargine product with formulation patents. Key among these were U.S. Patent Nos. 7,476,652 and 7,713,930, which covered the specific formulation of the insulin glargine injection. centerforbiosimilars.com These patents were a critical part of Sanofi's strategy to protect its market share.

However, these formulation patents faced significant legal challenges from companies developing generic and biosimilar versions. Mylan N.V. (now part of Viatris) was a prominent challenger, filing petitions for inter partes review (IPR) against these patents with the U.S. Patent Trial and Appeal Board (PTAB) in June 2017. centerforbiosimilars.com The PTAB instituted proceedings to review the validity of all claims in both patents. centerforbiosimilars.com Ultimately, these challenges were successful, and the formulation patents were affirmed to be invalid by the U.S. Court of Appeals for the Federal Circuit in a decision that was not appealable. expresspharma.inmylan.com This outcome was a significant victory for biosimilar developers, clearing a major legal hurdle for the market entry of competing insulin glargine products. fiercepharma.com

Drug Delivery Device Patents

In addition to the formulation, Sanofi sought to protect the Lantus SoloStar product through a series of patents on its disposable injector pen technology. This strategy, often referred to as creating a "patent thicket," aimed to extend the product's exclusivity even after the primary formulation patents were invalidated. thecapitolforum.com These device patents covered various mechanical aspects of the SoloStar pen. firstwordpharma.com

Numerous patents associated with the SoloStar device became the subject of intense legal battles. Mylan and its partner Biocon challenged a portfolio of these patents, including U.S. Patent Nos. 8,603,044, 8,992,486, 9,526,844, 9,604,008, and 8,679,069. firstwordpharma.commylan.com Through IPR proceedings, the PTAB found all challenged claims of the '044, '486, and '844 patents to be unpatentable. expresspharma.inmylan.combioconbiologics.com While a couple of claims in the '008 patent were found to be patentable, Mylan had already secured a covenant not to sue from Sanofi, rendering this finding moot for their commercialization plans. expresspharma.inmylan.combioconbiologics.com The PTAB also invalidated the sole challenged claim of the '069 patent. mylan.com These PTAB decisions were later affirmed by the U.S. Court of Appeals for the Federal Circuit. firstwordpharma.comviatris.com

A particularly noteworthy case involved U.S. Patent No. 8,556,864, which claimed a drive mechanism within the SoloStar pen. fr.commedlerferro.com In the case In re Lantus Direct Purchaser Antitrust Litigation, the U.S. Court of Appeals for the First Circuit ruled in February 2020 that Sanofi had improperly listed this patent in the FDA's "Orange Book." fr.comattorneygenerallynnfitch.com The court determined that a patent claiming only a component of a delivery device, without claiming the drug itself, does not meet the statutory requirements for Orange Book listing. thecapitolforum.comfr.commedlerferro.com This ruling was a landmark decision concerning the listing of device patents and has had broader implications for the pharmaceutical industry. thecapitolforum.com

The successful challenges to both formulation and device patents were crucial in paving the way for the launch of biosimilar and interchangeable versions of insulin glargine, such as Semglee®, developed by Mylan and Biocon. mylan.combioconbiologics.comfortuneindia.com

Patent NumberSubject of ChallengeOutcome of Challenge
7,476,652FormulationAffirmed invalid by the Federal Circuit. expresspharma.inmylan.commylan.com
7,713,930FormulationAffirmed invalid by the Federal Circuit. centerforbiosimilars.comexpresspharma.in
8,603,044SoloStar DeviceChallenged claims found unpatentable by PTAB; affirmed by Federal Circuit. firstwordpharma.commylan.combioconbiologics.com
8,992,486SoloStar DeviceChallenged claims found unpatentable by PTAB; affirmed by Federal Circuit. firstwordpharma.commylan.combioconbiologics.com
9,526,844SoloStar DeviceChallenged claims found unpatentable by PTAB; affirmed by Federal Circuit. firstwordpharma.commylan.combioconbiologics.com
9,604,008SoloStar DeviceSome claims found unpatentable by PTAB; challenger had covenant not to sue. firstwordpharma.commylan.combioconbiologics.com
8,679,069SoloStar DeviceChallenged claims found unpatentable by PTAB; affirmed by Federal Circuit. firstwordpharma.commylan.combioconbiologics.com
8,556,864SoloStar Device ComponentFound to be improperly listed in the FDA Orange Book by the First Circuit Court of Appeals. fr.commedlerferro.com

Biosimilar Development and Regulatory Pathways (Focus on Analytical and Functional Similarity)

The regulatory pathway for biosimilars requires a comprehensive "totality of the evidence" approach to demonstrate that a proposed product is highly similar to an already approved reference product, with no clinically meaningful differences in terms of safety and efficacy. tandfonline.com For insulin glargine biosimilars referencing Lantus, this process begins with extensive analytical and functional characterization. mdpi.com

Analytical Similarity: The foundation of a biosimilar application is the demonstration of structural similarity. nih.gov This involves a battery of advanced analytical techniques to compare the critical quality attributes (CQAs) of the biosimilar with the reference product. mdpi.com The goal is to ensure the biosimilar has an identical primary amino acid sequence and to mimic higher-order structures and post-translational modifications that are critical for function. mdpi.comnih.gov

Key analytical methods used to establish structural similarity include:

Mass Spectrometry: To confirm the intact molecular mass and the mass of its subunits, as well as to verify the amino acid sequence through peptide mapping. nih.govnih.gov

Chromatographic Techniques: Such as reverse-phase high-performance liquid chromatography (RP-HPLC) and size-exclusion chromatography (SEC) to assess purity and identify product-related variants like high molecular weight species (HMWs) or aggregates. nih.govresearchgate.net

Spectroscopic Techniques: Including circular dichroism (CD) and Fourier-transform infrared (FTIR) spectroscopy to compare the secondary and tertiary structures of the biosimilar and the reference product. nih.gov

Functional Similarity: Beyond structural comparisons, biosimilar developers must demonstrate functional similarity. This involves using a range of in vitro bioassays to compare the biological activity of the biosimilar and the reference product. mdpi.com These assays are designed to measure the specific mechanisms of action of the molecule. For insulin glargine, this includes assessing its ability to bind to the insulin receptor and to stimulate downstream metabolic activity, such as glucose uptake in cells. nih.gov Establishing equivalent potency and biological activity is a critical step in the regulatory approval process. mdpi.com

Q & A

Q. How can dose-response meta-analyses resolve controversies about insulin glargine’s concentration-dependent effects when delivered via SoloStar®?

  • Methodological Answer : Use restricted cubic splines in dose-response models. Stratify by device type and adjust for confounders (e.g., HbA1c baseline) via multivariate meta-regression. Share code and datasets via platforms like GitHub to enhance reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.